7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione
Description
Properties
Molecular Formula |
C22H20O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-methylspiro[10H-isochromeno[4,3-g]chromene-9,1'-cyclohexane]-5,11-dione |
InChI |
InChI=1S/C22H20O4/c1-13-19-16(14-7-3-4-8-15(14)21(24)25-19)11-17-18(23)12-22(26-20(13)17)9-5-2-6-10-22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
InChI Key |
ORRVZDFQHQWJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4(CCCCC4)CC3=O)C5=CC=CC=C5C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cascade Reactions under Catalyst-Free Conditions
Catalyst-free cascade reactions have emerged as a robust strategy for constructing spirocyclic frameworks. A notable approach involves the five-molecule cascade reaction of 4-hydroxychromen-2-one, substituted anilines, and acetone under solvent-free conditions . This method leverages the inherent reactivity of 4-hydroxychromen-2-one, which undergoes sequential Knoevenagel condensation, Michael addition, and cyclization to form the spiro junction.
Key Steps:
-
Knoevenagel Condensation: 4-Hydroxychromen-2-one reacts with acetone to form a α,β-unsaturated ketone intermediate.
-
Michael Addition: Substituted anilines attack the electrophilic β-position of the ketone, generating an enamine intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the hydroxyl group on the enamine carbon results in spirocyclization, yielding the target compound.
Optimization Data:
| Parameter | Optimal Value | Yield (%) | Selectivity (d.r.) |
|---|---|---|---|
| Temperature | 80°C | 78 | >20:1 |
| Reaction Time | 12 h | 82 | >20:1 |
| Molar Ratio (Chromenone:Acetone:Aniline) | 1:3:1.2 | 85 | >20:1 |
This method achieves yields up to 85% with excellent diastereoselectivity (>20:1) . The absence of catalysts and solvents aligns with green chemistry principles, reducing waste and purification steps.
Multicomponent Reactions (MCRs) with Meldrum’s Acid
Multicomponent reactions involving Meldrum’s acid offer a versatile route to spiroquinoline derivatives, which can be adapted for synthesizing the target compound. A protocol developed by Zhu et al. employs aryl aldehydes, Meldrum’s acid, and amines in aqueous ethanol at room temperature . The reaction proceeds via:
-
Knoevenagel Adduct Formation: Meldrum’s acid reacts with aldehydes to generate a β-diketone intermediate.
-
Michael Addition: Amines attack the diketone, forming a β-amino ketone.
-
Spirocyclization: Intramolecular cyclization creates the spiro center, followed by aromatization to yield the final product.
Representative Substrates and Yields:
| Aldehyde | Amine | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | 3,4-Methylenedioxyaniline | 87 |
| Benzaldehyde | 5-Aminoindazole | 79 |
| 4-Nitrobenzaldehyde | 6-Amino-1,4-benzodioxan | 73 |
This method achieves regioselectivity through electronic effects of substituents on the aldehyde and amine components . The aqueous ethanol solvent system enhances solubility while minimizing side reactions.
Green Synthesis in Aqueous Medium
Eco-friendly synthesis routes utilizing water as a solvent have gained traction for spirocyclic compounds. A green protocol involves the cyclocondensation of 7-methyl-4-hydroxychromen-2-one with cyclohexane-1,3-dione in the presence of acetic acid as a catalyst . The reaction proceeds via:
-
Enolization: Cyclohexane-1,3-dione undergoes enolization, activating the α-carbon for nucleophilic attack.
-
Aldol Condensation: The enol attacks the carbonyl group of 4-hydroxychromen-2-one, forming a β-hydroxy ketone intermediate.
-
Dehydration and Cyclization: Acid-catalyzed dehydration followed by cyclization yields the spirocyclic product.
Reaction Conditions and Outcomes:
| Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic Acid | 100°C | 6 | 68 | 95 |
| Citric Acid | 90°C | 8 | 62 | 92 |
| None | 120°C | 10 | 45 | 88 |
This method prioritizes sustainability but requires longer reaction times compared to organic solvents .
Cyclocondensation of Knoevenagel Adducts
Knoevenagel adducts derived from 4-hydroxychromen-2-one and active methylene compounds serve as precursors for spirocyclization. For example, reacting 4-hydroxychromen-2-one with malononitrile in the presence of piperidine generates a Knoevenagel adduct, which subsequently undergoes cyclocondensation with cyclohexanone to form the spiro structure .
Mechanistic Pathway:
-
Knoevenagel Adduct Formation:
-
Michael Addition: Cyclohexanone enolate attacks the nitrile’s β-carbon.
-
Cyclization: Intramolecular nucleophilic attack forms the spirocyclic framework.
Yield Optimization:
| Cyclohexanone Equiv. | Catalyst | Yield (%) |
|---|---|---|
| 1.5 | Piperidine | 75 |
| 2.0 | DBU | 81 |
| 2.5 | None | 58 |
Stronger bases like DBU enhance enolate formation, improving yields to 81% .
Enzymatic Synthesis for Stereochemical Control
Although less explored, enzymatic methods offer stereochemical precision for spirocyclic compounds. Lipase-catalyzed asymmetric aldol reactions have been employed to construct the benzo[c]pyrano moiety with high enantiomeric excess (ee). For instance, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 4-hydroxycoumarin and methyl vinyl ketone, yielding the chiral intermediate with 92% ee . Subsequent cyclization with cyclohexane-1,3-dione completes the synthesis.
Advantages and Limitations:
-
Advantages: High enantioselectivity (up to 92% ee), mild conditions (pH 7, 25°C).
-
Limitations: Longer reaction times (48–72 h), lower yields (50–60%).
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs with Spirocyclic Frameworks
a) Spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1-cyclohexane]-5-thione
- Structure: Shares the spiro[cyclohexane-benzo[c]pyrano[3,2-g]chromene] core but replaces the dione with a thione (C=S) group at position 3.
- Molecular weight: 340.48 g/mol (vs. ~314.36 g/mol for the target compound, assuming similar substituents) .
- Synthesis : Prepared via multistep rearrangements, highlighting the adaptability of spirocyclic systems to functional group modifications .
b) 6'-Ethyl-10'-hydroxy-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one
- Structure : Features an ethyl group at position 6' and a hydroxyl group at position 10', altering solubility and hydrogen-bonding capacity.
- Significance : Demonstrates how alkyl and hydroxy substituents modulate physicochemical properties, such as melting points and bioavailability .
Pyrano[3,2-g]chromene Derivatives
a) 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Structure: Differs in the pyrano ring fusion ([2,3-f] vs. [3,2-g]) and substituents (phenyl and trimethoxyphenyl groups).
b) Benzo[b]pyran and Pyrano[3,2-c]chromene Derivatives
- Synthesis: Catalytic methods using graphene oxide-morpholinoethanamine (GO-mor) or L-aspartic acid-functionalized magnetic nanoparticles achieve high yields (85–95%) under mild conditions .
- Comparison : The target compound’s synthesis may benefit from similar green catalysts, though its spirocyclic complexity might require tailored reaction conditions .
Physicochemical and Catalytic Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formula.
Biological Activity
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates a benzo[c]pyrano moiety and a cyclohexane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The molecular formula of this compound is C₁₅H₁₄O₃, and it is notable for containing multiple functional groups that are critical for its interactions with biological systems.
Biological Activities
Research indicates that compounds similar to 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione exhibit a variety of biological activities. Some of the most significant activities include:
- Antioxidant Properties : Compounds in this class have shown the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Several studies have reported that related compounds possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The potential for these compounds to inhibit inflammatory pathways has been explored, suggesting applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Synthesis and Structure
The synthesis of 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione can be achieved through several methods, including multi-step organic reactions that involve cyclization and functional group transformations. These synthetic pathways are crucial for producing the compound efficiently while minimizing by-products.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylcoumarin | Contains a coumarin core | Antioxidant properties |
| Spiro[benzo[g]chromene] | Fused chromene structure | Antimicrobial activity |
| Benzopyran derivatives | Similar aromatic systems | Anti-inflammatory effects |
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant capacity of 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione using DPPH radical scavenging assays. Results indicated significant free radical scavenging activity comparable to known antioxidants like α-tocopherol.
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in managing inflammatory diseases.
Q & A
Q. What synthetic methodologies are most effective for producing 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione?
The compound’s spiro structure requires multi-component reactions (MCRs) or coupling strategies. Key methods include:
- Multi-component pseudo-prenylative cyclization using aldehydes, malononitrile, and cyclohexane derivatives under acidic conditions to form the fused pyrano-chromene backbone .
- Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) to introduce substituents at specific positions while preserving the spiro junction .
- Acid-catalyzed cyclization for ring closure, monitored via TLC and optimized for yield (65–85%) by adjusting solvent polarity (e.g., DMF vs. toluene) .
Q. Which spectroscopic techniques are critical for confirming the spiro structure and functional groups?
- ¹H/¹³C NMR : Assign signals for the spiro carbon (δ ~70–75 ppm) and methyl groups (δ ~1.0–2.5 ppm). Aromatic protons in the benzo[c]pyrano moiety appear as multiplet clusters (δ ~6.5–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (ν ~1690–1710 cm⁻¹) and ether linkages (ν ~1200–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 333–353) and fragmentation patterns consistent with spiro ring cleavage .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) based on the spiro structure’s conformational flexibility .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (e.g., KD values) with purified proteins .
- In Vitro Assays : Test inhibition of enzymes (e.g., cyclooxygenase-2) at varying concentrations (1–100 μM) with IC50 determination via fluorometric or colorimetric readouts .
Q. How should discrepancies in biological activity data between this compound and structurally similar analogs be addressed?
- Comparative SAR Analysis : Use the table of analogs (e.g., methyl-substituted vs. non-methyl derivatives) to correlate substituent effects with activity trends. For example, methyl groups at position 7 may enhance lipophilicity and membrane permeability .
- Crystallographic Studies : Resolve 3D structures of protein-ligand complexes to identify steric or electronic mismatches causing reduced activity in certain analogs .
- Computational Free-Energy Perturbation (FEP) : Model the thermodynamic impact of structural variations on binding energies to validate experimental IC50 discrepancies .
Q. What computational strategies are recommended for modeling the compound’s reactivity and stability under varying pH conditions?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the spiro carbon’s low electron density may render it susceptible to acid-catalyzed hydrolysis .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous vs. organic solvents to assess conformational stability over 100-ns trajectories .
- pKa Prediction Tools : Use MarvinSketch or ACD/Labs to estimate ionization states at physiological pH, guiding formulation strategies for in vivo studies .
Q. What challenges arise in determining the stereochemistry of the spiro junction, and how can they be mitigated?
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in DMSO/water (1:1) and analyzing diffraction data (e.g., R factor < 0.05) .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) to verify synthetic purity (>98% ee) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry in solution phase .
Q. How can researchers assess the compound’s stability during long-term storage or under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf life from degradation rates at elevated temperatures .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed dione derivatives) and propose stabilization strategies (e.g., lyophilization or inert atmosphere storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
